Structural Mass Deficit: A 58.03 Da Difference That Defines Chromatographic Identity
2-Desacetoxy Prasugrel differs from the parent drug Prasugrel by the complete absence of the 2-acetoxy group (–OCOCH₃; 59.04 Da nominal mass), resulting in a net mass deficit of 58.03 Da (exact mass) or 58.03 g/mol (molecular weight) . This structural deletion reduces the molecular formula from C₂₀H₂₀FNO₃S (Prasugrel, MW 373.44) to C₁₈H₁₈FNOS (2-Desacetoxy Prasugrel, MW 315.41), decreases the topological polar surface area from approximately 74.9 Ų to 48.6 Ų, and slightly reduces XLogP3 from 3.6 to 3.5 [1]. These differences are analytically consequential: the lower TPSA predicts reduced retention on polar stationary phases, consistent with the USP-observed RRT of 0.61 relative to Prasugrel, while the similar XLogP values explain why both compounds are amenable to reversed-phase separation on the same C18 column system [2].
| Evidence Dimension | Molecular weight, molecular formula, XLogP3, and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | MW 315.41 g/mol; Formula C₁₈H₁₈FNOS; XLogP3 3.5; TPSA 48.6 Ų |
| Comparator Or Baseline | Prasugrel (free base, CAS 150322-43-3): MW 373.44 g/mol; Formula C₂₀H₂₀FNO₃S; XLogP3 3.6; TPSA 74.85 Ų |
| Quantified Difference | ΔMW = −58.03 g/mol (−15.6%); ΔFormula = −C₂H₂O₂; ΔXLogP3 = −0.1; ΔTPSA = −26.25 Ų (−35.1%) |
| Conditions | Calculated physicochemical properties from authoritative database entries and vendor technical datasheets; TPSA values computed via standard topological method |
Why This Matters
The 35% reduction in TPSA and the 15.6% reduction in molecular weight directly govern the compound's chromatographic retention, mass spectrometric detection sensitivity, and extraction behavior—parameters that determine whether an analytical method can resolve and quantify this impurity independently from Prasugrel and co-occurring impurities.
- [1] IUPHAR/BPS Guide to Pharmacology. Prasugrel Ligand Page. Topological polar surface area: 74.85 Ų; Molecular weight: 373.11 (free base). View Source
- [2] United States Pharmacopeia (USP). Prasugrel Hydrochloride Monograph, USP 2025. Table 2: Prasugrel desacetoxy analog RRT 0.61; Prasugrel RRT 1.0. View Source
